

A Comparative Guide to C562-1101: Benchmarking Against Known BTK Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C562-1101

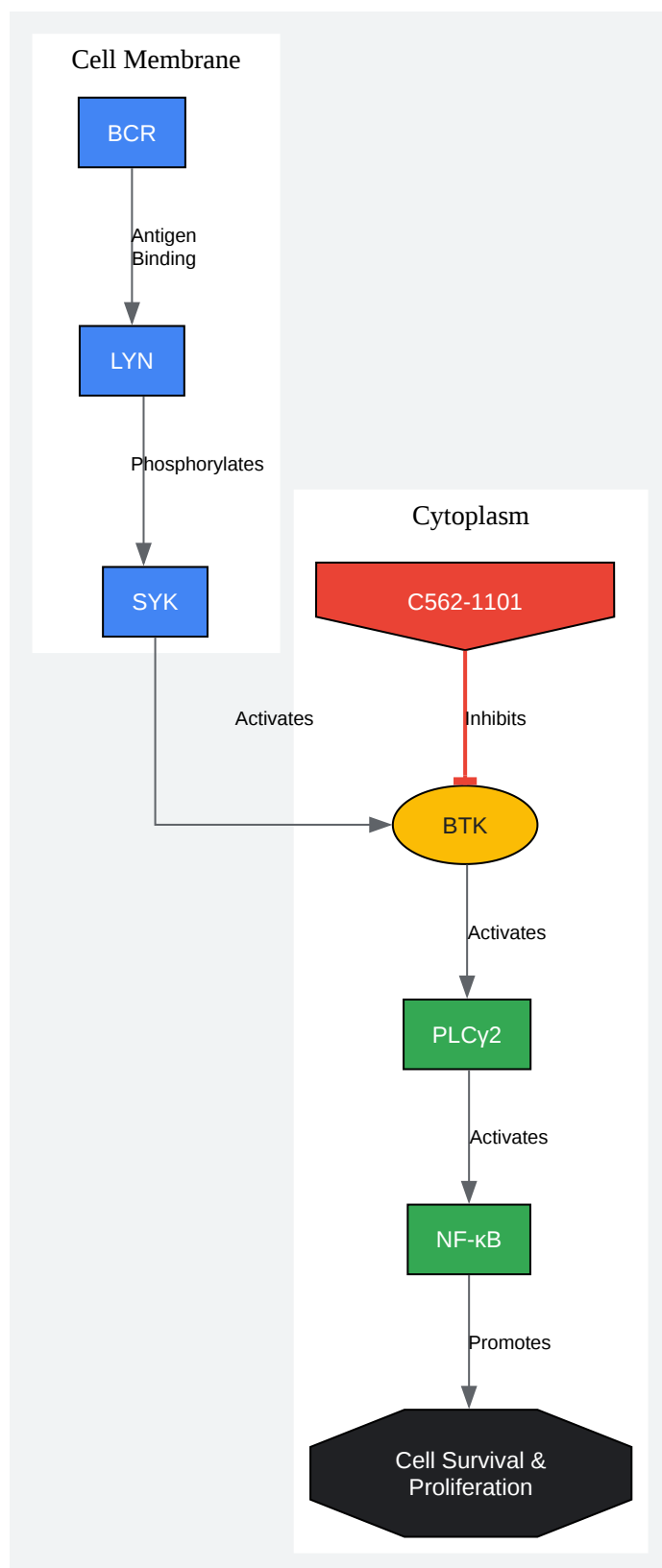
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This guide provides a comprehensive performance comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, **C562-1101**, against the established inhibitors Ibrutinib and Acalabrutinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective analysis of **C562-1101**'s potency, selectivity, and cellular activity, supported by detailed experimental protocols.

Introduction to BTK and its Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Its dysregulation is a key factor in the survival and proliferation of various B-cell malignancies. The inhibition of BTK has become a cornerstone of therapy for diseases such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. **C562-1101** is a next-generation, covalent inhibitor designed for enhanced potency and selectivity.



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Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.

Comparative Potency and Selectivity

The following tables summarize the biochemical potency (IC₅₀), cellular potency (EC₅₀), and kinase selectivity of **C562-1101** in comparison to Ibrutinib and Acalabrutinib.

Table 1: Biochemical Potency Against BTK

Compound	Target	IC ₅₀ (nM)
C562-1101	BTK	0.35
Ibrutinib	BTK	0.78

| Acalabrutinib | BTK | 3.1 |

Table 2: Cellular Activity in TMD8 Lymphoma Cells

Compound	Assay	EC ₅₀ (nM)
C562-1101	Proliferation	1.2
Ibrutinib	Proliferation	4.5

| Acalabrutinib | Proliferation | 11.8 |

Table 3: Kinase Selectivity Profile (IC₅₀ in nM)

Compound	BTK	EGFR	TEC	ITK
C562-1101	0.35	>1000	250	480
Ibrutinib	0.78	5.6	78	10

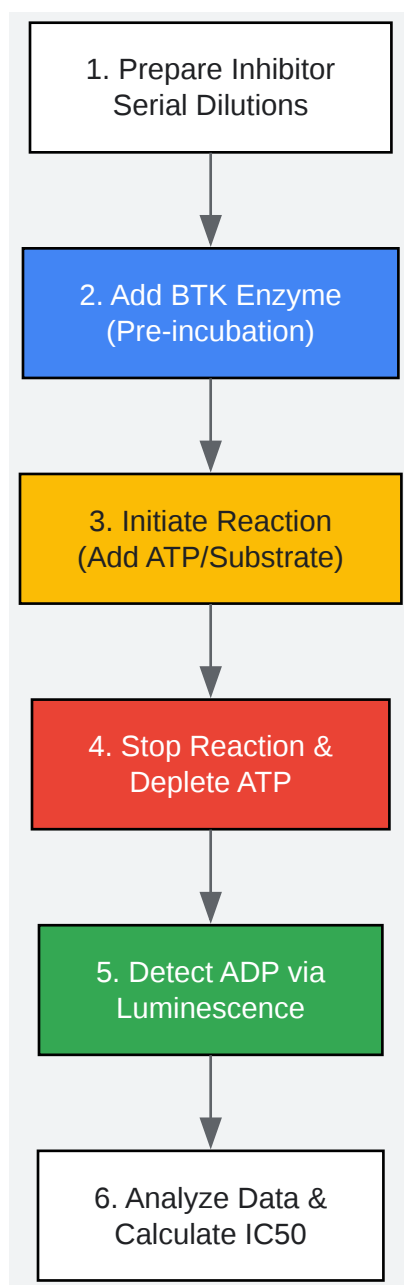
| Acalabrutinib | 3.1 | >1000 | 450 | 29 |

Experimental Protocols

In Vitro BTK Kinase Assay (IC₅₀ Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human BTK.

- Reagents: Recombinant human BTK enzyme, ATP, substrate peptide, ADP-Glo™ Kinase Assay kit.
- Procedure:
 - A serial dilution of each inhibitor (**C562-1101**, Ibrutinib, Acalabrutinib) is prepared in DMSO and then diluted in kinase buffer.
 - The BTK enzyme is added to the inhibitor dilutions and incubated for 30 minutes at room temperature.
 - The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
 - The reaction proceeds for 1 hour at 30°C.
 - The ADP-Glo™ reagent is added to stop the reaction and deplete the remaining ATP.
 - The Kinase Detection Reagent is added to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
 - Luminescence is measured using a plate reader. Data is normalized to controls (0% and 100% inhibition) and IC50 values are calculated using a four-parameter logistic curve fit.



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Caption: Experimental workflow for in vitro IC₅₀ determination.

Cell-Based Proliferation Assay (EC₅₀ Determination)

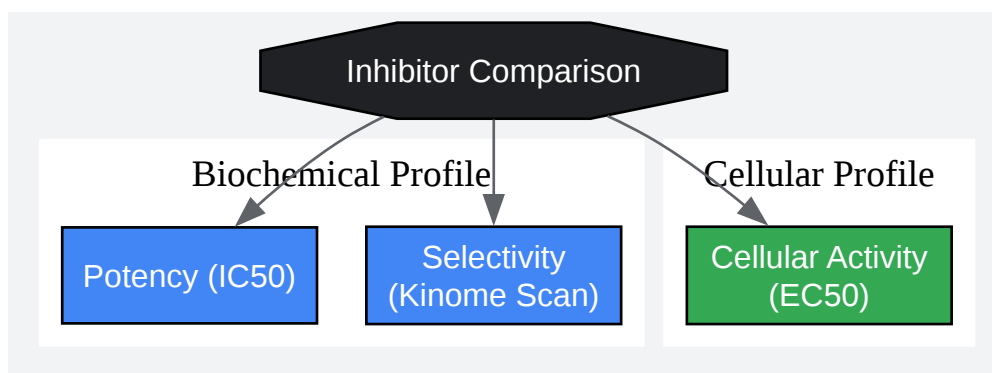
This assay measures the effect of the inhibitors on the proliferation of the TMD8 B-cell lymphoma cell line, which relies on BCR signaling.

- Reagents: TMD8 cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Procedure:
 - TMD8 cells are seeded into 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.
 - A serial dilution of each inhibitor is prepared and added to the cells.
 - The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
 - The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
 - The contents are mixed on an orbital shaker to induce cell lysis.
 - Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
 - EC50 values are determined by plotting the dose-response curves.

Summary of Findings

The experimental data indicates that **C562-1101** is a highly potent inhibitor of BTK.

- Potency: **C562-1101** demonstrates superior biochemical and cellular potency compared to both Ibrutinib and Acalabrutinib, as evidenced by its lower IC50 and EC50 values.
- Selectivity: **C562-1101** exhibits a favorable selectivity profile. Notably, it shows minimal activity against EGFR, a common off-target for first-generation BTK inhibitors, thus potentially reducing the risk of associated side effects. While showing some off-target activity against TEC and ITK, it is significantly less than that observed for Ibrutinib.



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Caption: Key parameters for inhibitor comparison.

This guide provides a foundational dataset for **C562-1101**. Further in-depth studies, including in vivo efficacy and comprehensive safety profiling, are warranted to fully characterize its therapeutic potential.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com